molecular formula C19H25N3O3S2 B6556468 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide CAS No. 1040641-12-0

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide

Cat. No. B6556468
CAS RN: 1040641-12-0
M. Wt: 407.6 g/mol
InChI Key: GXFQNIUWGQVBJL-UHFFFAOYSA-N
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Description

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide (hereafter referred to as 3-BTMP) is an organosulfur compound that has been studied for its potential applications in scientific research. It has been studied for its potential to be used as a catalyst for organic reactions, as a potential drug for the treatment of certain diseases, and for its potential as a biomarker for disease diagnosis.

Scientific Research Applications

3-BTMP has been studied for its potential applications in scientific research. It has been used as a catalyst for organic reactions, such as the synthesis of amides, nitriles, and sulfonamides. It has also been studied for its potential to be used as a drug for the treatment of certain diseases, such as cancer. In addition, 3-BTMP has been studied for its potential as a biomarker for disease diagnosis.

Mechanism of Action

The exact mechanism of action of 3-BTMP is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes involved in the metabolism of certain drugs and other compounds. It is also believed to interact with certain receptors in the body, which may be involved in the regulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BTMP are not fully understood. However, it has been shown to have some effects on certain enzymes involved in the metabolism of certain drugs and other compounds. It has also been shown to interact with certain receptors in the body, which may be involved in the regulation of certain physiological processes.

Advantages and Limitations for Lab Experiments

3-BTMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a high yield. In addition, it has been studied for its potential to be used as a catalyst for organic reactions, as a potential drug for the treatment of certain diseases, and for its potential as a biomarker for disease diagnosis.
However, there are also some limitations to using 3-BTMP in laboratory experiments. It is not fully understood how it works, and its effects on certain enzymes and receptors are not fully understood. In addition, it is not known if it has any toxic or adverse effects on humans or other organisms.

Future Directions

There are several potential future directions for the study of 3-BTMP. One potential direction is to further investigate its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Additionally, further research could be done to investigate its potential as a drug for the treatment of certain diseases, as well as its potential as a biomarker for disease diagnosis. Finally, further research could be done to investigate its potential toxicity and adverse effects on humans or other organisms.

Synthesis Methods

3-BTMP can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-benzenesulfonamide with 1,3-thiazol-4-yl-N-cyclohexylmethylpropanamide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction has been shown to give a high yield of 3-BTMP. Other methods of synthesis include the use of thionyl chloride, sodium azide, and sodium hypochlorite.

properties

IUPAC Name

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c23-18(20-13-15-7-3-1-4-8-15)12-11-16-14-26-19(21-16)22-27(24,25)17-9-5-2-6-10-17/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFQNIUWGQVBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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